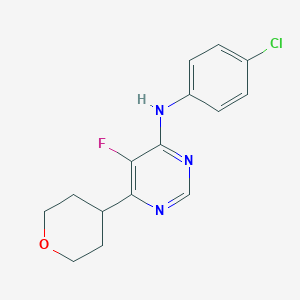![molecular formula C19H24N4O3 B15115314 N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B15115314.png)
N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a complex organic compound that features a piperidine ring, a benzoyl group, and a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoyl group. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The benzoyl group is introduced via acylation reactions using benzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Used for its anti-inflammatory and immunosuppressive effects.
Uniqueness
N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H24N4O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H24N4O3/c1-13-11-17(21-12-20-13)22-14-7-9-23(10-8-14)19(24)15-5-4-6-16(25-2)18(15)26-3/h4-6,11-12,14H,7-10H2,1-3H3,(H,20,21,22) |
InChIキー |
JADBLXXDHCVFLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115236.png)
![4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B15115239.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)

![2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115278.png)
![2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115283.png)
![1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15115290.png)
![1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15115302.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B15115306.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B15115308.png)
